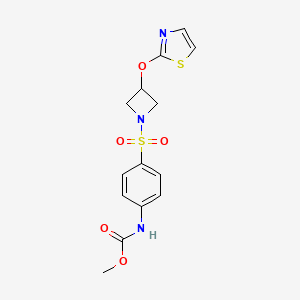

![molecular formula C8H6F3N3O2S B2878946 Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate CAS No. 1209073-83-5](/img/structure/B2878946.png)

Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is a chemical compound with the molecular formula C8H6F3N3O2S . It has a molecular weight of 265.21 .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point is between 101 -102 degrees Celsius .Wissenschaftliche Forschungsanwendungen

- Imidazoles are essential building blocks in pharmaceuticals. Researchers investigate the potential of this compound as a scaffold for designing novel drugs. Its trifluoromethyl group and thiadiazole ring may contribute to enhanced bioactivity or pharmacokinetics .

- The trifluoromethyl-imidazole core could be modified to create potent anticancer agents. Researchers explore its cytotoxic effects on cancer cells and evaluate its potential as a targeted therapy .

- Imidazole derivatives have been studied for their use in organic solar cells and light-emitting diodes (LEDs). The electron-withdrawing trifluoromethyl group may enhance charge transport properties, making it relevant for optoelectronic applications .

- Incorporating imidazole-based molecules into polymers can lead to materials with specific properties. Researchers investigate the synthesis of functional polymers using this compound as a monomer or side chain .

- Imidazoles can serve as ligands in transition metal catalysis. The trifluoromethyl-imidazole moiety may stabilize metal complexes, enabling efficient catalytic reactions. Applications include cross-coupling reactions and asymmetric synthesis .

- The unique structure of Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate could be explored for designing novel pesticides or herbicides. Researchers investigate its efficacy against pests and weeds .

Medicinal Chemistry and Drug Development

Anticancer Agents

Photovoltaics and Organic Electronics

Materials Science and Polymers

Catalysis and Green Chemistry

Agrochemicals and Crop Protection

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds containing the imidazole moiety have been known to interact with a broad range of targets, including enzymes like egfr and GPC-3 , which play crucial roles in various biological processes .

Mode of Action

It’s known that the trifluoromethyl substitution at position-2 and p-chlorophenyl substitution at position-6 of the imidazo[2,1-b][1,3,4]thiadiazole ring enhance the inhibitory activity . This suggests that the compound may interact with its targets in a way that inhibits their function.

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Eigenschaften

IUPAC Name |

ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3O2S/c1-2-16-5(15)4-3-14-7(12-4)17-6(13-14)8(9,10)11/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWVPUKANARZLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=N1)SC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2878866.png)

![2-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2878870.png)

![1-(3-morpholin-4-yl-3-oxopropyl)-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2878872.png)

![N-(4-fluorophenyl)-2-[4-[oxo(1-piperidinyl)methyl]-1-piperazinyl]acetamide](/img/structure/B2878876.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2878878.png)

![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2878879.png)

![3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2878880.png)

![(Z)-ethyl 3-allyl-2-((3,4,5-triethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2878882.png)

![ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2878885.png)